N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Brand Name: Vulcanchem
CAS No.: 941952-45-0
VCID: VC4804817
InChI: InChI=1S/C17H16N2O2S2/c1-21-12-6-8-13(9-7-12)22-11-10-16(20)19-17-18-14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,18,19,20)
SMILES: COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

CAS No.: 941952-45-0

Cat. No.: VC4804817

Molecular Formula: C17H16N2O2S2

Molecular Weight: 344.45

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide - 941952-45-0

Specification

CAS No. 941952-45-0
Molecular Formula C17H16N2O2S2
Molecular Weight 344.45
IUPAC Name N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Standard InChI InChI=1S/C17H16N2O2S2/c1-21-12-6-8-13(9-7-12)22-11-10-16(20)19-17-18-14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,18,19,20)
Standard InChI Key PCAODZPEXLWQBS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[d]thiazole ring system, a heterocyclic scaffold known for its electron-rich nature and capacity to engage in π-π stacking interactions. The 2-position of the benzothiazole is substituted with a propanamide group, while the thioether linkage at the 3-position connects to a 4-methoxyphenyl moiety. The methoxy group enhances solubility by introducing polarity, whereas the thioether bridge contributes to metabolic stability compared to oxygen analogs.

Key structural parameters include:

PropertyValue
Molecular FormulaC18H18N2O2S2\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight358.47 g/mol
IUPAC Name3-(4-Methoxyphenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
SMILESCOc1ccc(SCCC(=O)Nc2nc3cc(C)ccc3s2)cc1

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives yields the benzothiazole nucleus .

  • Thioether Coupling: Reaction of 3-chloropropanamide with 4-methoxythiophenol under basic conditions introduces the thioether linkage.

  • Amide Bond Formation: Coupling the thioether intermediate with benzo[d]thiazol-2-amine using activating agents like HATU or DCC completes the structure .

A representative protocol from Evitachem employs DMSO as a solvent and DIPEA as a base, achieving yields of 72–85% after chromatographic purification.

Challenges and Modifications

  • Stereochemical Control: The thioether bridge may lead to racemization during synthesis, necessitating chiral auxiliaries or asymmetric catalysis.

  • Solubility Limitations: The logP value of 3.2 (predicted) indicates moderate hydrophobicity, prompting formulation studies with cyclodextrins or lipid nanoparticles.

Biological Activity and Mechanisms

Antiviral Applications

A closely related propanamide derivative, N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, inhibits cytomegalovirus replication by targeting viral DNA packaging proteins. This suggests that the title compound may similarly interfere with viral polymerases or proteases, though validation is required.

Anticancer Screening

Benzothiazoles with propanamide side chains demonstrate selective cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. Mechanistic studies indicate topoisomerase II inhibition and ROS-mediated apoptosis . The 4-methoxyphenyl group may enhance DNA intercalation, as evidenced by bathochromic shifts in UV-Vis spectra upon binding .

Comparative Analysis with Structural Analogs

CompoundStructureActivityReference
6qTriazole-thioether-benzothiazoleAntibacterial (MIC: 2 μg/mL)
EVT-2541596Sulfonamide-propanamideAntiviral (EC50_{50}: 0.8 μM)
S3066789Fluorophenyl-thioacetamideAntifungal (IC50_{50}: 5 μM)

The title compound’s uniqueness lies in its balanced hydrophobicity and hydrogen-bonding capacity, which may optimize pharmacokinetics relative to analogs .

Future Directions and Challenges

  • Target Identification: Proteomic profiling and molecular docking against kinase or protease libraries could elucidate molecular targets .

  • Toxicology Studies: Acute and chronic toxicity assessments in animal models are essential prior to clinical trials.

  • Formulation Development: Nanoencapsulation or prodrug strategies may address solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator